2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(3-{[4-CHLORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, substituted phenyl groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[4-CHLORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the substituted phenyl groups and the furan ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[4-CHLORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(3-{[4-CHLORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-{[4-CHLORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2,5-DIMETHOXYBENZOIC ACID: A compound with a similar chlorinated phenyl group but different overall structure.
2-METHYL-4-CHLOROPHENOXYACETIC ACID: Another compound with a chlorinated phenyl group and different functional groups.
Uniqueness
2-(3-{[4-CHLORO-5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-4-METHOXYPHENYL)-3-[(FURAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, substituted phenyl groups, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C31H31ClN2O4 |
---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
2-[3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H31ClN2O4/c1-19(2)25-16-26(32)20(3)14-29(25)38-18-22-15-21(11-12-28(22)36-4)30-33-27-10-6-5-9-24(27)31(35)34(30)17-23-8-7-13-37-23/h5-16,19,30,33H,17-18H2,1-4H3 |
InChI Key |
QKHNUXOFAHKNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC |
Origin of Product |
United States |
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